methyl 2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate
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Overview
Description
Methyl 2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate is a synthetic compound featuring a unique benzofuran structure. The presence of a benzamido group and a benzoate moiety make it a subject of interest for various research fields.
Mechanism of Action
Target of Action
It contains structural motifs of imidazole and benzofuran . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . Benzofuran derivatives, particularly those with halogens or hydroxyl groups at the 4-position, have shown good antimicrobial activity .
Mode of Action
Based on the known activities of imidazole and benzofuran derivatives, it can be inferred that the compound may interact with its targets to modulate their function, leading to its observed biological effects .
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of methyl 2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate typically involves multi-step organic reactions. Starting from 2,2-dimethyl-2,3-dihydro-1-benzofuran, one common synthetic route is:
Hydroxylation of 2,2-dimethyl-2,3-dihydro-1-benzofuran.
Esterification with methyl benzoate in the presence of a strong acid catalyst.
Amido coupling with 4-aminobenzoic acid derivatives under dehydrating conditions.
Protection and deprotection steps to maintain functional group integrity.
Industrial production methods: Industrial synthesis usually involves the above steps but scaled with optimized reaction conditions to ensure high yields and purity. Continuous flow reactors and automation are often employed.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The compound can be oxidized at the benzofuran moiety using agents like KMnO₄.
Reduction: The benzamido group can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy group in the benzoate moiety can undergo nucleophilic substitution with reagents like NaOH.
Common reagents and conditions:
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: H₂, Pd/C
Substituting agents: NaOH, PCl₅
Major products formed:
Oxidation: Benzofuranone derivatives
Reduction: Aminobenzyl compounds
Substitution: Hydroxybenzoate derivatives
Scientific Research Applications
Chemistry: The compound is used as a precursor in organic synthesis to generate more complex molecules, particularly those involving benzofuran cores.
Biology: It finds applications in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Research includes its potential use in developing anti-inflammatory or anticancer agents, given its structural similarities to known therapeutic molecules.
Industry: Utilized in developing specialty chemicals and materials, particularly in polymer science for creating high-performance materials.
Comparison with Similar Compounds
Compared to other compounds with benzofuran and benzamido structures, methyl 2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate is unique due to its methoxy group and specific substitution patterns. Similar compounds include:
Benzofuran-2-carboxylic acid derivatives
Benzamido-substituted benzoates
Methyl 3-(benzofuran-2-yl)benzoate
These comparisons highlight its distinct synthetic and functional properties, making it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl 2-[[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-26(2)15-19-7-6-10-22(23(19)32-26)31-16-17-11-13-18(14-12-17)24(28)27-21-9-5-4-8-20(21)25(29)30-3/h4-14H,15-16H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXLEYWZEWGJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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